ethyl (3S)-1-[(1-phenylpyrazol-4-yl)carbamoyl]piperidine-3-carboxylate
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Overview
Description
Ethyl (3S)-1-[(1-phenylpyrazol-4-yl)carbamoyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-1-[(1-phenylpyrazol-4-yl)carbamoyl]piperidine-3-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenylpyrazolyl group: This step involves the coupling of a phenylpyrazole derivative with the piperidine ring, often using a carbamoylation reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-1-[(1-phenylpyrazol-4-yl)carbamoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (3S)-1-[(1-phenylpyrazol-4-yl)carbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S)-1-[(1-phenylpyrazol-4-yl)carbamoyl]piperidine-3-carboxylate: Known for its unique structural features and biological activities.
Other piperidine derivatives: Often used in medicinal chemistry for their diverse pharmacological properties.
Phenylpyrazole derivatives: Known for their use in various therapeutic applications.
Uniqueness
This compound stands out due to its specific combination of a piperidine ring and a phenylpyrazole moiety, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl (3S)-1-[(1-phenylpyrazol-4-yl)carbamoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-17(23)14-7-6-10-21(12-14)18(24)20-15-11-19-22(13-15)16-8-4-3-5-9-16/h3-5,8-9,11,13-14H,2,6-7,10,12H2,1H3,(H,20,24)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMBFJZTJQYEKK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN(C1)C(=O)NC2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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